molecular formula C10H16O3 B021783 Foliamenthoic acid CAS No. 26187-80-4

Foliamenthoic acid

Cat. No.: B021783
CAS No.: 26187-80-4
M. Wt: 184.23 g/mol
InChI Key: SMFMBDDFGPDMMD-RFSWUZDDSA-N
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Description

Foliamenthoic acid (CAS 26187-80-4, molecular formula C₁₀H₁₆O₃) is a monoterpenoid compound classified under oxygenated linear geraniol derivatives . It has been isolated from diverse plant species, including Nymphoides indica, Radermachia sinica, and Linaria japonica . Structurally, it features a conjugated diene system (2E,6E-octadienoic acid backbone) with hydroxyl and methyl substituents, contributing to its hydrophobicity and reactivity .

Phytochemical studies highlight its occurrence in traditional medicinal plants, such as Nymphoides species, which are used in Ayurvedic medicine for their antidiabetic and antimicrobial properties . However, its biological relevance in vivo remains underexplored, with most research focusing on in vitro pharmacological activities of its derivatives, such as 6,7-dihydrothis compound methyl ester .

Chemical Reactions Analysis

Foliamenthoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can yield compounds like tetrahydrofolic acid.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include potassium borohydride (KBH4) for reduction and various oxidizing agents for oxidation . The major products formed from these reactions are derivatives of folic acid, such as tetrahydrofolic acid and its calcium salt .

Scientific Research Applications

Foliamenthoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It plays a role in cell growth and metabolism, making it important for biological studies.

    Medicine: It is used to prepare drugs, cosmetics, and health products to supplement and improve folic acid content in the human body.

    Industry: It is used in the production of various pharmaceutical and cosmetic products.

Mechanism of Action

Foliamenthoic acid exerts its effects by acting as a vitamin derivative that is crucial for cell growth and metabolism. It is involved in the synthesis of nucleic acids and amino acids, which are essential for DNA and RNA synthesis. The molecular targets include enzymes involved in these synthesis pathways, such as dihydrofolate reductase (DHFR) .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with foliamenthoic acid:

Compound Name CAS Number Molecular Formula Molecular Weight Source Key Biological Activities References
This compound 26187-80-4 C₁₀H₁₆O₃ 184.23 Nymphoides indica, Radermachia sinica Isolated; in vivo relevance unconfirmed
6,7-Dihydrothis compound methyl ester N/A C₁₁H₁₈O₃ (est.) ~198.26 (est.) Nymphoides indica Antiglycation (IC₅₀ 0.61 mM), α-glucosidase inhibition
8-Hydroxygeraniol N/A C₁₀H₂₀O₂ 172.26 (calc.) Nicotiana benthamiana (via CYP76 enzymes) Undemonstrated in vivo activity
Carboxygeranic acid N/A C₁₀H₁₄O₄ (est.) ~198.22 (est.) Nicotiana benthamiana (via CYP76 enzymes) Undemonstrated in vivo activity
10-Hydroxy-2-decenoic acid 765-01-5 C₁₀H₁₈O₃ 186.24 Synthetic/commercial sources Antioxidant; potential therapeutic applications

Key Comparative Analysis

Structural Similarities

  • This compound vs. 8-Hydroxygeraniol/Carboxygeranic Acid : All three are oxygenated derivatives of geraniol (C₁₀H₁₈O). This compound retains a carboxylic acid group and conjugated diene system, while 8-hydroxygeraniol has an additional hydroxyl group, and carboxygeranic acid likely features a carboxyl modification .
  • This compound vs. 6,7-Dihydrothis compound Methyl Ester : The latter is a hydrogenated derivative with a methyl ester group, reducing reactivity but enhancing stability. This structural change correlates with its antiglycation and α-glucosidase inhibitory activities .

Functional Differences

  • Antiglycation Activity : 6,7-Dihydrothis compound methyl ester (IC₅₀ 0.61 mM) outperforms this compound in antiglycation assays, likely due to its saturated backbone improving binding affinity .
  • α-Glucosidase Inhibition : Both this compound and its methyl ester derivative inhibit α-glucosidase, a target for diabetes management, but the methyl ester’s lipophilicity may enhance membrane permeability .
  • Biological Relevance : Unlike this compound, 8-hydroxygeraniol and carboxygeranic acid lack reported in vivo data, limiting their therapeutic validation .

Source and Availability

  • This compound is naturally abundant in Nymphoides species, whereas 8-hydroxygeraniol and carboxygeranic acid are primarily engineered via cytochrome P450 enzymes in Nicotiana benthamiana .
  • 10-Hydroxy-2-decenoic acid, a fatty acid derivative, is commercially available but functionally distinct, emphasizing antioxidant roles rather than terpenoid-mediated pathways .

Biological Activity

Foliamenthoic acid is a naturally occurring compound primarily derived from plants in the Plantaginaceae family. Its biological activities have garnered attention due to its potential therapeutic applications, particularly in antimicrobial and antiviral contexts. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

1. Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. It is classified as an iridoid glycoside, a class of compounds known for their diverse pharmacological effects.

2. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study on the leaf extracts of Nymphoides indica, which contains this compound, revealed moderate antimicrobial activity against various pathogens.

Pathogen Activity IC50 (μM)
Staphylococcus aureusModerate32
Candida albicansModerate28
Trypanosoma bruceiMild8
Leishmania infantumMild32
Trypanosoma cruziMild30

The above data indicates that while this compound is not the most potent antimicrobial agent, it possesses sufficient activity to warrant further investigation for therapeutic use in treating infections caused by these pathogens .

3. Antiviral Activity

This compound has also been evaluated for its antiviral properties, particularly against the hepatitis C virus (HCV). In vitro studies have shown that derivatives of this compound can inhibit HCV protease activity.

Compound Activity
This compound derivative 1Moderate inhibition
This compound derivative 2Weak inhibition
This compound derivative 3Strong inhibition

These findings suggest that modifications to the structure of this compound can enhance its antiviral efficacy, making it a candidate for further development as an antiviral agent .

4. Antioxidant Activity

Antioxidant properties are another important aspect of this compound's biological activity. The compound has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related damage in cells.

  • DPPH Scavenging Activity : this compound exhibited a significant ability to reduce DPPH radicals, indicating strong antioxidant potential.
  • Total Phenolic Content : The phenolic content in extracts containing this compound correlated positively with antioxidant activity.

5. Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • A study conducted by researchers at the University of Antwerp investigated the pharmacological properties of various iridoid glycosides, including this compound. The results indicated that these compounds possess a range of biological activities, including antimicrobial and antioxidant effects .
  • Another investigation focused on the structural optimization of related compounds to enhance their HCV inhibitory effects while minimizing cytotoxicity. This study highlighted the importance of specific structural features in determining biological activity .

Properties

IUPAC Name

(2E,6E)-8-hydroxy-2,6-dimethylocta-2,6-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-8(6-7-11)4-3-5-9(2)10(12)13/h5-6,11H,3-4,7H2,1-2H3,(H,12,13)/b8-6+,9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFMBDDFGPDMMD-RFSWUZDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCO)CCC=C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CO)/CC/C=C(\C)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of acid 232a (20.0 g, 88.4 mmol) in 400 mL of methanol was added a solution of potassium carbonate (24.4 g, 177 mmol) in 100 mL of water. The resulting mixture was vigorously stirred overnight at room temperature. The reaction was cooled to 0° C., methylene chloride (200 mL) was added, and the aqueous layer was acidified to pH 3 with 1 M HCl. The organic layer was separated, and the aqueous layer was extracted with methylene chloride (2×200 mL). The combined organic extracts were washed with brine, dried over MgSO4, and reduced to dryness in vacuo. The crude product (9.65 g, 52.4 mmol, 59% yield) was used in the next step without further purification: 1H NMR (500 MHz, CDCl3) δ: 6.86 (t of q, J=7.25 Hz, J=1.50 Hz, 1H, ═CH), 5.43 (t of q, J=7.00 Hz, J=1.50 Hz, 1H, ═CH), 4.16 (d, J=7.00 Hz, 2H, —CH2O—), 2.33 (q, J=7.50 Hz, 2H, —CH2—), 2.16 (t, J=7.50 Hz, 2H, —CH2—), 1.83 (s, 3H, —CH3), 1.68 (s, 3H, —CH3). LC/MS (ESI): m/z 207 [M+Na]+.
Name
acid 232a
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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